Balanced Pan-Pim Inhibition Profile
AZD1208 demonstrates a balanced inhibition profile against all three Pim isoforms (Pim-1, Pim-2, and Pim-3) in cell-free assays, with IC50 values of 0.4 nM, 5 nM, and 1.9 nM, respectively [1]. In contrast, SGI-1776 is Pim-1 selective, showing IC50 values of 7 nM, 363 nM, and 69 nM for Pim-1, Pim-2, and Pim-3, respectively, which corresponds to a 52-fold selectivity for Pim-1 over Pim-2 [2]. Meanwhile, PIM447 (LGH447) is significantly more potent against all three isoforms, with Ki values of 6 pM, 18 pM, and 9 pM for Pim-1, Pim-2, and Pim-3, respectively .
| Evidence Dimension | Inhibitory Potency (IC50 or Ki) against Pim-1, Pim-2, and Pim-3 |
|---|---|
| Target Compound Data | IC50: 0.4 nM (Pim-1), 5 nM (Pim-2), 1.9 nM (Pim-3) [1] |
| Comparator Or Baseline | SGI-1776 IC50: 7 nM (Pim-1), 363 nM (Pim-2), 69 nM (Pim-3) [2]; PIM447 Ki: 0.006 nM (Pim-1), 0.018 nM (Pim-2), 0.009 nM (Pim-3) |
| Quantified Difference | AZD1208 is 17.5x more potent than SGI-1776 against Pim-1, and 72.6x more potent against Pim-2. AZD1208 is ~67x less potent than PIM447 against Pim-1 and ~278x less potent against Pim-2. |
| Conditions | Cell-free enzymatic assays |
Why This Matters
The balanced pan-Pim profile of AZD1208 makes it suitable for applications where inhibition of all three isoforms is desired, unlike the Pim-1 selective SGI-1776, while its intermediate potency compared to the ultra-potent PIM447 may be advantageous for studies where avoiding complete target saturation is necessary.
- [1] Table 3. The status of clinical trials for PIM kinase inhibitors and their activity. Cancers (Basel). 2024;16(3):535. View Source
- [2] SGI-1776 (free base) Datasheet. AOBIOUS, INC. View Source
